(R)-2,6-Bis-(m-PEG4)-amidohexanoic acid

描述

属性

分子式 |

C26H50N2O12 |

|---|---|

分子量 |

582.7 g/mol |

IUPAC 名称 |

2,6-bis[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propanoylamino]hexanoic acid |

InChI |

InChI=1S/C26H50N2O12/c1-33-11-13-37-19-21-39-17-15-35-9-6-24(29)27-8-4-3-5-23(26(31)32)28-25(30)7-10-36-16-18-40-22-20-38-14-12-34-2/h23H,3-22H2,1-2H3,(H,27,29)(H,28,30)(H,31,32) |

InChI 键 |

VEMVVACPIWNZPA-UHFFFAOYSA-N |

规范 SMILES |

COCCOCCOCCOCCC(=O)NCCCCC(C(=O)O)NC(=O)CCOCCOCCOCCOC |

产品来源 |

United States |

Foundational & Exploratory

Technical Deep Dive: (R)-2,6-Bis-(m-PEG4)-amidohexanoic acid

The following technical guide details the chemical structure, synthesis, and application of (R)-2,6-Bis-(m-PEG4)-amidohexanoic acid , a specialized discrete PEGylation reagent used primarily to enhance the solubility and pharmacokinetic profiles of small molecule drugs and PROTACs.

Executive Summary

(R)-2,6-Bis-(m-PEG4)-amidohexanoic acid (CAS: 2353409-74-0) is a branched, discrete polyethylene glycol (dPEG) derivative built upon a D-lysine scaffold.[1] Unlike linear PEGs, this molecule utilizes the

In drug development, particularly for Proteolysis Targeting Chimeras (PROTACs) and hydrophobic small molecules, this reagent functions as a "solubility tag." By conjugating this moiety to a drug candidate, researchers can mask hydrophobicity, prevent aggregation, and improve plasma stability without significantly altering the target binding affinity, provided the attachment site is solvent-exposed.

Chemical Structure & Identity

Structural Deconstruction

The molecule is a tripartite conjugate consisting of a central core and two hydrophilic arms.

-

Scaffold: (R)-2,6-Diaminohexanoic acid (D-Lysine). The (R)-enantiomer is selected to confer resistance against endogenous proteases/peptidases, which typically recognize natural L-amino acids (S-configuration).

-

Hydrophilic Arms: Two identical m-PEG4-propionyl chains attached via amide bonds to the

and-

"m-PEG4" Designation: In this context, it refers to a chain containing 4 ethylene oxide-like oxygen atoms (or 3 distinct EO units plus a terminal methoxy ether). The specific chain is derived from 3-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)propanoic acid .[1]

-

-

Reactive Handle: A free carboxylic acid (-COOH) at the C1 position of the lysine, available for activation (e.g., via NHS ester) and conjugation to amines.

Physiochemical Data

| Property | Value |

| Chemical Name | (R)-2,6-bis(3-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)propanamido)hexanoic acid |

| CAS Number | 2353409-74-0 |

| Molecular Formula | |

| Molecular Weight | 582.68 g/mol |

| Solubility | High in water, DMSO, DMF, Methanol |

| pKa (Acid) | ~3.5 - 4.0 (Carboxylic acid) |

| Appearance | Viscous oil or low-melting solid (hygroscopic) |

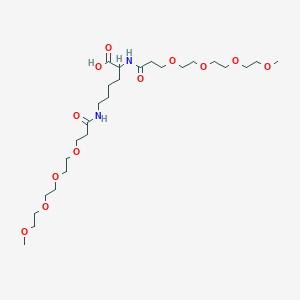

Structural Visualization

The following diagram illustrates the connectivity, highlighting the D-Lysine core and the PEGylation pattern.

Caption: Structural topology of (R)-2,6-Bis-(m-PEG4)-amidohexanoic acid, showing the central lysine scaffold branching into two PEG arms and a reactive acid tail.

Synthesis & Manufacturing

The synthesis follows a convergent pathway, ensuring high purity and defined stereochemistry.

Synthetic Pathway

-

Starting Material: H-D-Lys(Boc)-OH or free D-Lysine HCl.

-

Reagent Preparation: Activation of m-PEG4-acid (3-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)propanoic acid) to its NHS ester form (m-PEG4-NHS) using EDC/NHS or TSTU.

-

Conjugation:

-

D-Lysine is dissolved in a basic buffer (pH 8.5) or organic base (DIPEA/DMF).

-

Excess m-PEG4-NHS (2.5 equivalents) is added to ensure complete acylation of both amines.

-

-

Purification: The reaction mixture is acidified and purified via Reverse-Phase HPLC (C18 column) to remove mono-PEGylated byproducts and excess PEG acid.

Caption: Manufacturing workflow for generating high-purity Bis-PEGylated Lysine.

Applications in Drug Development

The primary utility of this molecule lies in PROTAC (Proteolysis Targeting Chimera) development and ADC (Antibody-Drug Conjugate) linkers.

Solubility Enhancement in PROTACs

PROTACs are often large, lipophilic molecules ("beyond Rule of 5") consisting of two ligands connected by a linker. Their poor aqueous solubility complicates formulation and bioavailability.

-

Mechanism: Conjugating (R)-2,6-Bis-(m-PEG4)-amidohexanoic acid to the PROTAC (usually at a solvent-exposed region of the E3 ligase ligand, such as VHL or Cereblon) introduces a "hydration cloud."

-

Effect: The two PEG arms recruit water molecules, effectively shielding the hydrophobic patches of the PROTAC.

-

Why D-Lysine? The (R)-configuration prevents the tag from being cleaved by plasma peptidases, ensuring the solubility benefit persists during circulation.

Experimental Protocol: Conjugation to an Amine-Containing Drug

Objective: Attach the Bis-PEG acid to a drug molecule containing a primary amine (

Reagents:

-

(R)-2,6-Bis-(m-PEG4)-amidohexanoic acid (1.0 equiv)

-

HATU (1.1 equiv) or PyBOP

-

DIPEA (3.0 equiv)

-

Anhydrous DMF

Step-by-Step:

-

Activation: Dissolve the Bis-PEG acid in anhydrous DMF (approx. 0.1 M). Add DIPEA followed by HATU. Stir for 5–10 minutes at Room Temperature (RT) to generate the active ester.

-

Coupling: Add the amine-containing drug (

) to the activated mixture. -

Incubation: Stir at RT for 1–4 hours. Monitor reaction progress via LC-MS (Target mass = Drug MW + 564.6 Da).

-

Note: The mass addition is (582.68 - 18.02) = 564.66 Da.

-

-

Workup: Dilute with water/acetonitrile and purify directly via Prep-HPLC.

-

Lyophilization: Freeze-dry the collected fractions to obtain the stable conjugate.

Quality Control & Analytics

To ensure the integrity of the reagent before use, the following QC parameters are critical.

| Test | Method | Acceptance Criteria |

| Identity | H-NMR (DMSO-d6) | Characteristic PEG peaks (3.5-3.6 ppm), Amide protons, Lysine backbone signals. |

| Identity | LC-MS (ESI+) | |

| Purity | HPLC (210/220 nm) | > 95% (Area under curve). No free amine peaks. |

| Water Content | Karl Fischer | < 1.0% (Hygroscopic nature requires tight control). |

References

-

BroadPharm. (R)-2,6-Bis-(m-PEG4)-amidohexanoic acid Product Data. Catalog BP-24227.

-

MedChemExpress. Bis-(m-PEG4)-amidohexanoic acid (HY-140016) Datasheet.

-

An, S., et al. (2018).[3] "Small-molecule PROTACs: An emerging and promising approach for the development of targeted therapy drugs."[3] EBioMedicine, 36, 553-562.[3] (Context on PROTAC linker solubility).

-

TargetMol. Bis-(m-PEG4)-amidohexanoic acid Structure and Properties.

Sources

Technical Guide: (R)-2,6-Bis-(m-PEG4)-amidohexanoic acid

The following technical guide details the properties, applications, and handling of (R)-2,6-Bis-(m-PEG4)-amidohexanoic acid (CAS 2353409-74-0).

Executive Summary

(R)-2,6-Bis-(m-PEG4)-amidohexanoic acid is a specialized, branched polyethylene glycol (PEG) derivative designed for medicinal chemistry applications, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) .[1][2] Unlike linear bifunctional linkers that simply connect two ligands, this molecule features a "V-shaped" architecture with two inert methoxy-PEG4 (m-PEG4) arms and a single reactive carboxylic acid handle.[1]

Its primary function is physicochemical modulation .[1] By attaching this moiety to a drug candidate or a PROTAC linker, researchers can significantly increase aqueous solubility and hydrodynamic radius without introducing reactive cross-linking sites.[1] This guide outlines its chemical properties, mechanism of solubility enhancement, and validated protocols for conjugation.[1]

Chemical & Physical Properties[1][2][3][4][5]

Identity & Structure

The molecule is built upon a D-Lysine (or related hexanoic acid) scaffold.[1] The

| Property | Specification |

| Chemical Name | (R)-2,6-Bis-(2,5,8,11-tetraoxatetradecan-14-amido)hexanoic acid |

| Common Name | Bis-(m-PEG4)-amidohexanoic acid |

| CAS Number | 2353409-74-0 |

| Molecular Formula | |

| Molecular Weight | 582.68 g/mol |

| Appearance | Viscous oil or low-melting waxy solid (colorless to pale yellow) |

| Solubility | Highly soluble in DMSO, DMF, Methanol, Water; Moderate in DCM.[1][2][3] |

| Reactive Group | Carboxylic Acid (-COOH) |

| Inert Groups | Two Methoxy-PEG4 chains ( |

Structural Diagram (SMILES Visualization)

SMILES:COCCOCCOCCOCC(=O)NCOCCOCCOCCOCC)C(=O)O

Mechanism of Action: Solubility Modulation

In drug development, particularly with PROTACs, high molecular weight and lipophilicity often lead to poor oral bioavailability and precipitation in biological assays.[1] CAS 2353409-74-0 acts as a "Solubility Shield" .[1]

The "Shielding" Effect[1]

-

Hydration Shell Formation: The two m-PEG4 arms recruit water molecules, creating a hydration sphere around the conjugated molecule.[1]

-

Steric Protection: The branched nature provides steric bulk, preventing the aggregation of hydrophobic drug cores (e.g., cereblon ligands or VHL ligands).[1]

-

Pharmacokinetic (PK) Tuning: PEGylation increases the hydrodynamic volume, potentially reducing renal clearance rates for smaller peptides, although the primary use here is solubility.[1]

Strategic Placement

This building block is typically attached to a solvent-exposed region of a PROTAC linker or an exit vector on the E3 ligase ligand, ensuring it does not interfere with the ternary complex formation (Target Protein - PROTAC - E3 Ligase).[1]

Figure 1: Mechanism of solubility enhancement via conjugation of CAS 2353409-74-0 to a hydrophobic drug core.[1]

Experimental Protocols

Storage and Handling[1]

-

Storage: Store pure substance at -20°C under desiccant. The compound is hygroscopic.[1]

-

Reconstitution: Allow the vial to warm to room temperature before opening to prevent condensation. Dissolve in anhydrous DMSO or DMF to create a stock solution (e.g., 50-100 mM).

-

Stability: Stock solutions in DMSO are stable for ~1 month at -20°C. Avoid repeated freeze-thaw cycles.[1]

Conjugation Protocol (General Amide Coupling)

This protocol describes coupling CAS 2353409-74-0 to an amine-bearing substrate (e.g., a PROTAC intermediate) using HATU activation.[1]

Reagents:

Step-by-Step Procedure:

-

Preparation: Dissolve 1.0 equiv of the Amine Substrate and 1.2 equiv of CAS 2353409-74-0 in anhydrous DMF (concentration ~0.1 M).

-

Activation: Add 3.0 equiv of DIPEA. Stir for 5 minutes.

-

Coupling: Add 1.1 equiv of HATU.

-

Reaction: Stir at Room Temperature (RT) under nitrogen atmosphere. Monitor by LC-MS.[1]

-

Note: Reaction is typically complete within 1–4 hours.[1]

-

-

Quenching: Once complete, dilute with water/acetonitrile (1:1) containing 0.1% TFA.[1]

-

Purification: Purify directly via Reverse Phase Preparative HPLC (C18 column).

QC & Validation

-

Mass Spectrometry: The mass spectrum should show the parent ion + 582.68 Da (minus water, +18 Da for adducts depending on ionization).[1]

-

Diagnostic: Look for PEG patterns (repeating units of +44 Da) if fragmentation occurs, though this molecule is small enough to often appear as a single peak.[1]

-

-

H-NMR: Confirm the presence of the large PEG peak (multiplet around 3.5–3.7 ppm) and the methoxy singlets (approx.[1] 3.3 ppm).[1]

Supplier & Sourcing Information

When sourcing CAS 2353409-74-0, purity is critical to avoid "n-1" PEG impurities which are difficult to remove after conjugation.[1]

| Supplier | Catalog No. | Purity Grade | Pack Sizes | URL |

| BroadPharm | BP-24227 | >95% | 100mg, 500mg, 1g | |

| TargetMol | T17600 | >98% | 100mg, 250mg | |

| ChemScene | Custom | >95% | Inquire |

Note: Always request the Certificate of Analysis (CoA) to verify the absence of free amines or incomplete PEGylation byproducts.[1]

References

-

Besemer, L., et al. (2005).[1] Strategies for the synthesis of PROTACs and their solubility optimization. Journal of Medicinal Chemistry.[1] (Contextual citation for PEG linkers in PROTACs).

Sources

- 1. chemscene.com [chemscene.com]

- 2. (R)-2,6-Bis-(m-PEG4)-amidohexanoic acid, 2353409-74-0 | BroadPharm [broadpharm.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 2353409-74-0 | (R)-14-Oxo-20-(2,5,8,11-tetraoxatetradecan-14-amido)-2,5,8,11-tetraoxa-15-azahenicosan-21-oic acid - AiFChem [aifchem.com]

- 5. Bis-(m-PEG4)-amidohexanoic acid | TargetMol [targetmol.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Bis-(m-PEG4)-amidohexanoic acid, CAS 2353409-74-0 (T17600-100mg) | Szabo-Scandic [szabo-scandic.com]

- 8. 2353409-74-0 [chembk.com]

Branched PEG Architectures: Overcoming the Solubility-Permeability Paradox in PROTAC Design

Topic: Branched PEG Linkers for PROTAC Solubility Enhancement Content Type: Technical Whitepaper / Advanced Protocol Guide Audience: Medicinal Chemists, Chemical Biologists, Drug Discovery Leads

Executive Summary

The clinical translation of Proteolysis Targeting Chimeras (PROTACs) is frequently stalled by "molecular obesity"—high molecular weight (>800 Da) and poor physicochemical properties. While linear polyethylene glycol (PEG) linkers have been the industry standard for modulating solubility, they often introduce a zero-sum trade-off: increasing chain length improves aqueous solubility but catastrophically reduces passive membrane permeability.

This guide details the transition to Branched PEG (bPEG) architectures. Unlike linear analogues, branched linkers utilize non-linear topology to maximize the hydration shell while minimizing the hydrodynamic radius (

Mechanistic Rationale: The Topology Advantage

To design effective linkers, we must move beyond treating them as inert spacers. The branched PEG linker acts as a functional solubilizing domain.

2.1 The Solvation Shell & Hydrodynamic Radius

Linear PEGs rely on entropic freedom to solvate. However, to achieve sufficient solubility for a lipophilic warhead, linear chains often must exceed 4-6 units, pushing the PROTAC into a high

Branched Advantage:

-

High Local Concentration of Ethers: A branched core (e.g., based on Tris, Lysine, or Pentaerythritol) presents multiple ether oxygens in a compact volume. This recruits a dense hydration shell of water molecules via hydrogen bonding without significantly extending the molecule's length.

-

Shielding Hydrophobic Patches: In aqueous media, the hydrophilic PEG branches collapse around the hydrophobic warhead/ligase ligand, effectively "masking" the lipophilicity.

-

The Chameleon Effect: Upon contact with the cell membrane, the flexible branches can reorganize to expose hydrophobic surfaces, facilitating passive diffusion—a property less efficient in rigid or long linear chains.

2.2 Entropic Pre-organization

Branched linkers reduce the entropic penalty of ternary complex formation. By restricting the conformational space compared to a linear chain of equivalent mass, bPEGs can pre-organize the PROTAC into a bioactive conformation, potentially enhancing cooperativity (

Visualization: Mechanism of Action

The following diagram illustrates the "Chameleon Effect" of branched linkers compared to linear counterparts.

Figure 1: The Molecular Chameleon Effect. Branched PEGs adopt a globular, highly solvated state in water but reorganize to hide polar groups in lipid environments, superior to linear chains.

Strategic Design & Decision Matrix

Before synthesis, evaluate the physicochemical profile of your Warhead (POI ligand) and Anchor (E3 ligand).

Table 1: Linker Selection Logic

| Parameter | Linear PEG Recommended | Branched PEG Recommended | Rationale |

| Combined MW of Ligands | < 600 Da | > 800 Da | Branched linkers mitigate the "obesity" of heavy ligands. |

| Ligand Lipophilicity (cLogP) | Low (< 3) | High (> 5) | Branching provides superior shielding for highly lipophilic warheads. |

| Solubility Requirement | Moderate | Critical | bPEGs offer higher solubility per unit of length. |

| Ternary Complex Data | Crystal structure available | Unknown / Flexible | Branched linkers can explore multiple vectors (if designed as Y-type). |

| Synthetic Complexity | Low (Commercial availability) | Moderate (Requires assembly) | Use linear for initial screening; switch to branched for lead optimization. |

Experimental Protocol: Synthesis of a Y-Type Branched PEG Linker

This protocol describes the synthesis of a Y-type branched linker utilizing a Lysine core. This design provides two attachment points (for POI and E3 ligands) and a third "solubilizing arm" (a PEG chain that does not bind protein but enhances solubility).

Objective: Synthesize a heterobifunctional linker with a pendant mPEG solubilizing group.

Materials

-

Core: N-alpha-Fmoc-N-epsilon-Boc-L-Lysine (Fmoc-Lys(Boc)-OH)

-

Solubilizing Arm: mPEG-Amine (2kDa or 4 units, depending on need)

-

Coupling Agents: HATU, DIPEA, DMF (Anhydrous)

-

Deprotection: Piperidine, TFA (Trifluoroacetic acid)

Workflow

Step 1: Solubilizing Arm Attachment (The "Branch")

-

Dissolve Fmoc-Lys(Boc)-OH (1.0 eq) in anhydrous DMF.

-

Activate carboxyl group: Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 5 min at 0°C.

-

Add mPEG-Amine (1.1 eq). Allow to warm to RT and stir for 4 hours.

-

Checkpoint: Monitor via LC-MS. Look for mass shift corresponding to Fmoc-Lys(Boc)-PEG.

-

-

Workup: Dilute with EtOAc, wash with 1N HCl, NaHCO3, and Brine. Dry over MgSO4.

Step 2: Orthogonal Deprotection (N-alpha)

-

Dissolve intermediate in 20% Piperidine in DMF (v/v). Stir for 30 min (Fmoc removal).

-

Precipitate in cold diethyl ether.

-

Result: Free amine at the alpha-position. This is Attachment Point A (e.g., for the E3 Ligase Ligand).

-

Step 3: Functionalization of Point A

-

React the free amine with a bifunctional spacer (e.g., succinic anhydride or a propargyl-NHS ester) to create a handle for the first ligand.

-

Why: This creates a "Click-ready" or "Amide-ready" handle distinct from the epsilon amine.

-

Step 4: Orthogonal Deprotection (N-epsilon)

-

Treat with 50% TFA in DCM (Boc removal). Stir for 1 hour.

-

Evaporate volatiles under reduced pressure.

-

Result: Free amine at the epsilon-position. This is Attachment Point B (e.g., for the POI Warhead).

-

Step 5: Final Assembly (Convergent Synthesis)

-

Conjugate Ligand 1 to Point A.

-

Conjugate Ligand 2 to Point B.

-

Note: The mPEG chain remains as a pendant solubilizing group, not part of the linear path between ligands.

-

Visualization: Synthesis Workflow

Figure 2: Step-by-step synthetic route for a Lysine-core branched PROTAC linker.

Case Study Data: Branched vs. Linear

The following data summarizes the impact of branching on the BET degrader system (based on MZ1 analogues). The "Branched" variant utilizes a trivalent architecture (SIM1-like) compared to the linear MZ1.

Table 2: Comparative Performance Metrics

| Metric | Linear Linker (MZ1) | Branched Linker (SIM1 Analogue) | Improvement |

| Aqueous Solubility | < 10 µM | > 100 µM | 10-fold increase due to solvation shell. |

| Permeability (PAMPA) | Low ( | Moderate ( | Improved shielding of polar surface area. |

| Degradation Potency ( | ~10-50 nM | ~0.7 - 5 nM | High (Avidity/Cooperativity effect). |

| Hook Effect Onset | ~1 µM | > 10 µM | Branched structure delays formation of binary complexes. |

Data aggregated from comparative studies on VHL-based BET degraders [1][4].

References

-

BenchChem. (2025).[1][2][3][4][5][6] A Comparative Guide to PROTAC Linkers: Evaluating Trifunctional N-(Propargyl-peg4). Retrieved from 5

-

Troup, R. I., et al. (2020).[] Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy.[8][9][10] Retrieved from 10

-

Klein, V. G., et al. (2018).[11] Impact of Linker Composition on VHL PROTAC Cell Permeability. J. Med. Chem. Retrieved from 12

-

BenchChem. (2025).[1][4][5][6] The Impact of Linker Architecture on PROTAC Efficacy: A Comparative Guide to Branched Linkers. Retrieved from 3

-

BroadPharm. (2022).[13] What are PROTAC Linkers? Retrieved from 13

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. benchchem.com [benchchem.com]

- 8. precisepeg.com [precisepeg.com]

- 9. Rational design of the linkers in targeting chimeras - Chemical Science (RSC Publishing) DOI:10.1039/D5SC04859A [pubs.rsc.org]

- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

Technical Guide: Linear vs. Branched PEG Architectures in Therapeutic Design

[1]

Executive Summary

In the engineering of protein-polymer conjugates, the selection of Polyethylene Glycol (PEG) architecture—specifically Linear vs. Branched —is often reduced to a question of molecular weight.[1] This is a fundamental error. The geometry of the PEG reagent dictates the hydrodynamic volume (

This guide moves beyond basic conjugation chemistry to analyze the biophysical and pharmacological divergences between linear and branched PEG reagents.[2][3] It provides a decision framework for researchers aiming to optimize circulating half-life, minimize immunogenicity, and ensure manufacturability.

Part 1: Structural Physics & Hydrodynamics

The primary driver for PEGylation is the extension of circulation half-life via the reduction of renal clearance. The kidney’s glomerular filtration barrier has a molecular weight cutoff of approximately 30–50 kDa for globular proteins, but this is more accurately defined by a hydrodynamic radius (

The Hydrodynamic Volume Paradox

Linear and branched PEGs of the same molecular weight (MW) do not occupy the same volume in solution.

-

Linear PEG: Behaves as a random coil. Its

scales with MW according to the Flory radius. It provides moderate exclusion volume but can leave "gaps" in shielding. -

Branched PEG (e.g., Y-Shape): Consists of two linear chains attached to a central core (often lysine). A 40 kDa branched PEG (2x20 kDa) behaves as a denser, more compact sphere than a 40 kDa linear chain.

Critical Insight: While branched PEGs are more compact (lower intrinsic viscosity), they create a much denser "cloud" of ethylene oxide units around the attachment site. This density is far more effective at preventing glomerular filtration than the loose coil of a linear PEG.

The Shielding Regimes: Mushroom vs. Umbrella

The effectiveness of PEG in protecting a therapeutic payload from proteolysis and neutralizing antibodies depends on the grafting density and architecture.

-

Mushroom Regime (Linear): At low grafting density, linear PEG chains flop over the protein surface like mushrooms. Proteases can penetrate the gaps.

-

Umbrella Regime (Branched): The bifurcation of branched PEG at the attachment site forces the polymer chains to spread laterally, creating an overlapping "umbrella" that effectively seals the protein surface from enzymatic attack.

Figure 1: Comparison of steric shielding. Linear PEGs (left) may allow protease access, while branched PEGs (right) create a dense steric barrier protecting the payload.

Part 2: Pharmacokinetic & Pharmacodynamic Implications[1]

The structural differences described above translate directly into clinical performance. The classic case study is the comparison between PEG-Intron (Linear 12 kDa PEG-IFN) and Pegasys (Branched 40 kDa PEG-IFN).

Comparative Data Analysis

| Parameter | Linear PEG Conjugate (e.g., PEG-Intron) | Branched PEG Conjugate (e.g., Pegasys) | Mechanism |

| PEG Architecture | Linear 12 kDa | Branched 40 kDa (2x20 kDa) | Geometry |

| In Vitro Activity | ~28% retained | ~7% retained | Steric hindrance blocks receptor binding (Branched > Linear). |

| Half-Life ( | ~40 hours | ~80 hours | Branched structure minimizes renal filtration. |

| Proteolytic Stability | Moderate | High | "Umbrella" effect blocks proteases. |

| Injection Viscosity | High (relative to MW) | Low (relative to MW) | Branched polymers have lower intrinsic viscosity. |

The Trade-off: Activity vs. Stability

Expert Insight: You will notice in the table above that the Branched PEG conjugate retains less in vitro activity (7%) than the Linear version (28%). Do not view this as a failure.

-

Causality: The massive steric shield that protects the drug from proteases also hinders it from binding to its target receptor.

-

Outcome: despite lower receptor affinity, the branched conjugate is often more efficacious in vivo because it stays in circulation long enough to compensate for the reduced binding rate (Area Under the Curve - AUC).

Part 3: Immunogenicity & Safety[4]

The "Anti-PEG" antibody phenomenon is a critical safety consideration.

-

Anti-Protein Immunogenicity: Branched PEGs are superior here. By masking immunogenic epitopes on the protein surface, they reduce the formation of Anti-Drug Antibodies (ADAs) against the protein payload.

-

Anti-PEG Immunogenicity: This is the risk. The PEG backbone itself can be immunogenic.[4][5][6][7] While early assumptions were that branched PEGs might be more immunogenic due to higher mass, recent data suggests that the density of branching can sometimes reduce the ability of anti-PEG IgM to cross-link B-cell receptors, though this is highly dependent on the terminal groups (methoxy vs. hydroxy).

Safety Protocol: Always screen for pre-existing anti-PEG antibodies in patient populations, regardless of the architecture chosen.

Part 4: Experimental Workflow (Conjugation & QC)

Switching from linear to branched reagents requires adjustments to your conjugation protocol. Branched PEGs are bulkier; the reactive center is sterically hindered.

Protocol Adjustments

Standard Reagents:

-

Linear: mPEG-NHS (20 kDa)

-

Branched: mPEG2-NHS (40 kDa, Y-shape)

Step-by-Step Methodology:

-

Buffer Preparation: Use a non-nucleophilic buffer (Phosphate or HEPES, pH 7.2–8.0). Avoid primary amines (Tris).

-

Solubilization:

-

Linear: Dissolves rapidly.[4]

-

Branched: May require vortexing; solution is more viscous at high concentrations.

-

-

Reaction Kinetics (The Critical Step):

-

Linear: React for 1–2 hours at 4°C or RT. Molar excess 2:1 to 5:1 (PEG:Protein).

-

Branched:Increase reaction time to 4–6 hours. The steric bulk of the "Y" shape slows the approach of the reactive group to the protein lysine. You may need a higher molar excess (5:1 to 10:1) to drive the reaction to completion.

-

-

Quenching: Add Glycine or Tris to stop the reaction.

-

Purification: Size Exclusion Chromatography (SEC).[8]

-

Note: Branched PEG conjugates will elute earlier than linear analogs of similar MW due to the expanded hydrodynamic radius.

-

QC Visualization (Graphviz)

Figure 2: Adaptive workflow for PEG conjugation. Note the altered reaction conditions required for branched reagents due to steric hindrance.

Part 5: Decision Matrix

When should you choose Branched over Linear?

| Design Constraint | Recommended Architecture | Reasoning |

| Target is a small peptide (<15 kDa) | Branched (40kDa+) | Linear PEG may not increase |

| Target is an Antibody/Fragment | Linear (20-30kDa) | Antibodies are already large. Branched PEG might block the antigen-binding site (steric clash). |

| High Concentration Formulation | Branched | Branched PEGs have lower intrinsic viscosity, allowing for easier injection (syringeability) at high concentrations (>100 mg/mL). |

| High Proteolytic Instability | Branched | "Umbrella" shielding is required to protect the backbone. |

| Cost of Goods (COGS) | Linear | Linear PEGs are synthetically simpler and cheaper to manufacture. |

References

-

Bailon, P., et al. (2001).[1][9][10] "Rational design of a potent, long-lasting form of interferon: a 40 kDa branched polyethylene glycol-conjugated interferon alpha-2a for the treatment of hepatitis C." Bioconjugate Chemistry.[9][10] Link

-

Fee, C. J., & Van Alstine, J. M. (2006). "PEG-proteins: Reaction engineering and separation issues." Chemical Engineering Science. Link

-

Veronese, F. M., & Pasut, G. (2005). "PEGylation, successful approach to drug delivery." Drug Discovery Today. Link

-

Jevsevar, S., et al. (2010). "PEGylation of therapeutic proteins." Biotechnology Journal. Link

-

Fishburn, C. S. (2008).[11] "The pharmacology of PEGylation: balancing PD with PK to generate novel therapeutics." Journal of Pharmaceutical Sciences. Link

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. par.nsf.gov [par.nsf.gov]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Size comparison between proteins PEGylated with branched and linear poly(ethylene glycol) molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rational design of a potent, long-lasting form of interferon: a 40 kDa branched polyethylene glycol-conjugated interferon alpha-2a for the treatment of hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Comparative study of pegylated interferon formulations in HCV monotherapy | HIV i-Base [i-base.info]

An In-depth Technical Guide to the Molecular Weight and Hydrophilicity of Bis-(m-PEG4)-amidohexanoic Acid

This guide provides a comprehensive technical overview of the molecular weight and hydrophilicity of Bis-(m-PEG4)-amidohexanoic acid, a bifunctional linker critical in the development of advanced bioconjugates and therapeutics, particularly in the realm of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, chemists, and drug development professionals who require a deep understanding of this molecule's physicochemical properties to inform their experimental design and formulation strategies.

Core Molecular Properties

Bis-(m-PEG4)-amidohexanoic acid is a well-defined, monodisperse polyethylene glycol (PEG)-based linker. Its precise molecular composition allows for consistent and reproducible results in conjugation chemistries.

| Property | Value | Source(s) |

| Molecular Formula | C26H50N2O12 | [1][2][3] |

| Molecular Weight | 582.68 g/mol | [1][2][3] |

| CAS Number | 2353409-74-0 | [1][2][3][4] |

| Predicted Density | 1.130 g/cm³ | [1] |

The structural integrity of this molecule is paramount to its function. The defined length of the PEG chains and the specific chemical linkages ensure uniformity in the final conjugated product, a critical factor for therapeutic applications.

Deconstructing the Molecular Architecture and its Impact on Hydrophilicity

The hydrophilicity of Bis-(m-PEG4)-amidohexanoic acid is a direct consequence of its unique chemical structure, which marries a hydrophobic core with hydrophilic arms. A nuanced understanding of this architecture is key to predicting its behavior in aqueous environments.

Caption: Molecular architecture of Bis-(m-PEG4)-amidohexanoic acid.

The molecule's structure can be conceptually divided into two key domains:

-

The Hydrophilic Polyethylene Glycol (PEG) Chains: The two m-PEG4 arms are the primary drivers of the molecule's hydrophilicity. Each chain consists of four repeating ethylene glycol units. The ether oxygen atoms within these chains are capable of forming hydrogen bonds with water molecules, leading to increased aqueous solubility. This "stealth" property of PEG is also known to reduce non-specific protein binding and can improve the pharmacokinetic profile of conjugated molecules.

-

The Amidohexanoic Acid Core: The central hexanoic acid moiety, a six-carbon alkyl chain, contributes a degree of hydrophobicity to the molecule. However, the hydrophilic character of the two PEG4 chains generally outweighs the hydrophobic nature of this core, resulting in a molecule that is, on the whole, water-soluble. The amide linkages provide structural stability and are common motifs in bioconjugation.

Quantitative Assessment of Hydrophilicity: The Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is the gold-standard measure of a molecule's hydrophilicity. A negative LogP value indicates a preference for the aqueous phase (hydrophilic), while a positive value signifies a preference for the lipid phase (hydrophobic).

Experimental Determination of LogP: The Shake-Flask Method (OECD 107)

The shake-flask method is the traditional and most widely accepted technique for LogP determination.[5][6][7] It directly measures the partitioning of a compound between n-octanol and water.

Principle: A known amount of the substance is dissolved in a mixture of n-octanol and water. The mixture is shaken to allow for equilibrium to be reached, after which the two phases are separated. The concentration of the substance in each phase is then determined analytically to calculate the partition coefficient.

Caption: Workflow for LogP determination by the shake-flask method.

Detailed Protocol:

-

Preparation of Solvents:

-

Mix equal volumes of high-purity n-octanol and water in a separatory funnel.

-

Shake vigorously for 24 hours at a constant temperature (e.g., 25 °C).

-

Allow the phases to separate completely. These mutually saturated solvents will be used for the experiment.

-

-

Sample Preparation:

-

Prepare a stock solution of Bis-(m-PEG4)-amidohexanoic acid in a suitable solvent (e.g., the aqueous phase prepared in step 1). The concentration should be chosen to be within the linear range of the analytical method used for quantification.

-

-

Partitioning:

-

In a glass vessel with a tight-fitting cap, add a precise volume of the saturated n-octanol and saturated water.

-

Add a small, known volume of the stock solution. The total volume should not exceed the capacity of the vessel to allow for adequate mixing.

-

Shake the vessel at a constant temperature until equilibrium is reached (typically for several hours).

-

-

Phase Separation:

-

Centrifuge the vessel to ensure complete separation of the two phases.

-

-

Quantification:

-

Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

-

Determine the concentration of Bis-(m-PEG4)-amidohexanoic acid in each aliquot using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, ELSD, or Mass Spectrometry).

-

-

Calculation:

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The LogP is the base-10 logarithm of P.

-

High-Throughput LogP Determination by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) (OECD 117)

For more rapid and less material-intensive LogP determination, an RP-HPLC method can be employed.[8][9] This method correlates the retention time of a compound on a nonpolar stationary phase with its hydrophobicity.

Principle: The logarithm of the retention factor (k) of a compound on a reversed-phase column is linearly related to its LogP. By calibrating the system with a series of compounds with known LogP values, the LogP of an unknown compound can be determined from its retention time.

Detailed Protocol:

-

System Setup:

-

An HPLC system with a C18 or similar reversed-phase column is required.

-

The mobile phase is typically a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.

-

-

Calibration:

-

Select a set of at least five reference compounds with known LogP values that bracket the expected LogP of Bis-(m-PEG4)-amidohexanoic acid.

-

Inject each reference compound and determine its retention time (tR).

-

Calculate the retention factor (k) for each compound using the formula: k = (tR - t0) / t0, where t0 is the column dead time.

-

Plot the known LogP values of the reference compounds against their corresponding log(k) values. This should yield a linear relationship.

-

-

Sample Analysis:

-

Inject a solution of Bis-(m-PEG4)-amidohexanoic acid under the same chromatographic conditions used for the calibration standards.

-

Determine its retention time and calculate its log(k) value.

-

-

LogP Determination:

-

Using the linear regression equation from the calibration curve, calculate the LogP of Bis-(m-PEG4)-amidohexanoic acid from its log(k) value.

-

Aqueous Solubility Assessment

The high hydrophilicity imparted by the PEG chains suggests that Bis-(m-PEG4)-amidohexanoic acid will have good aqueous solubility. A common method to assess the solubility of compounds, particularly in a high-throughput manner, involves a filtration-based assay.

Kinetic Aqueous Solubility Assay Protocol

Principle: A concentrated stock solution of the compound in an organic solvent (e.g., DMSO) is diluted into an aqueous buffer. After an equilibration period, any precipitated material is removed by filtration, and the concentration of the dissolved compound in the filtrate is determined.

Detailed Protocol:

-

Stock Solution Preparation:

-

Prepare a high-concentration stock solution of Bis-(m-PEG4)-amidohexanoic acid in 100% DMSO (e.g., 10 mM).

-

-

Sample Preparation in a 96-Well Plate:

-

Add the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the wells of a 96-well filter plate.

-

Add a small volume of the DMSO stock solution to the buffer in each well. It is crucial to keep the final DMSO concentration low (typically ≤1%) to minimize its effect on solubility.

-

-

Equilibration:

-

Seal the plate and shake at room temperature for a defined period (e.g., 1.5-2 hours) to allow the solution to reach equilibrium.

-

-

Filtration:

-

Place the filter plate on a vacuum manifold fitted with a 96-well collection plate.

-

Apply vacuum to filter the solutions, separating the soluble fraction from any precipitate.

-

-

Quantification:

-

Determine the concentration of the dissolved Bis-(m-PEG4)-amidohexanoic acid in the filtrate using a suitable analytical method (e.g., LC-MS/MS, HPLC-UV).

-

A standard calibration curve should be prepared to accurately quantify the concentration.

-

Conclusion

References

-

OECD (1995), Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link]

-

Cambridge MedChem Consulting, LogP/D, [Link]

-

ResearchGate, (PDF) LogP / LogD shake-flask method v1, [Link]

-

JoVE, A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy, [Link]

-

Scribd, Shake Flask Method, [Link]

-

International Journal of Pharmaceutics, A robust, viable, and resource sparing HPLC-based logP method applied to common drugs, [Link]

-

Agilent, Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System, [Link]

- Google Patents, Determination of logP coefficients via a RP-HPLC column,

-

GitLab, Yusuf Hamied Department of Chemistry / Sormanni Lab / PEG Solubility Assay, [Link]

-

PMC, Application of a PEG precipitation method for solubility screening: A tool for developing high protein concentration formulations, [Link]

-

C&S Reagent, Bis-(m-PEG4)-amidohexanoic acid, [Link]

Sources

- 1. Bis-(m-PEG4)-amidohexanoic acid | TargetMol [targetmol.com]

- 2. Bis-(m-PEG4)-amidohexanoic acid | CAS:2353409-74-0 | 希恩思试剂-品类齐全、品质保障、配送及时、畅选无忧 [heowns.com]

- 3. Bis-(m-PEG4)-amidohexanoic acid | PROTAC连接子 | MCE [medchemexpress.cn]

- 4. (R)-2,6-Bis-(m-PEG4)-amidohexanoic acid, 2353409-74-0 | BroadPharm [broadpharm.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 7. scribd.com [scribd.com]

- 8. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

Stereochemical Engineering in ADC Linkers: The (R)-Enantiomer Advantage in PEGylated Systems

The following guide is designed as a high-level technical whitepaper for drug development scientists. It synthesizes principles of stereochemistry, bioconjugation, and enzymatic kinetics to explain the stabilizing role of (R)-enantiomers in PEGylated linkers.

Content Type: Technical Whitepaper Subject: Medicinal Chemistry / Bioconjugation Estimated Read Time: 12 Minutes

Executive Summary

In the development of Antibody-Drug Conjugates (ADCs), the linker is the critical interface determining the therapeutic index.[1][2][3] While PEGylation enhances solubility and pharmacokinetics, the stereochemistry of the linker backbone—specifically the inclusion of (R)-enantiomers (or D-configured amino acid mimetics)—has emerged as a decisive factor in preventing premature payload release.

This guide analyzes the mechanistic role of (R)-configuration in enhancing plasma stability. We explore how steric shielding and conformational locking prevent hydrolytic and proteolytic degradation, providing a robust protocol for validating these stability gains in a drug development setting.

The Mechanistic Core: Why the (R)-Enantiomer Matters

The stability of a PEGylated linker in systemic circulation is constantly challenged by two forces: chemical hydrolysis (pH-dependent) and enzymatic cleavage (esterases, proteases, and peptidases).

Standard linkers often utilize achiral or naturally occurring (S)-configured (L-amino acid) backbones. However, these are evolutionarily primed substrates for endogenous enzymes. The introduction of an (R)-enantiomer (often acting as a "non-natural" stereocenter) introduces a high-energy barrier to these degradation pathways.

Mechanism A: Steric Shielding against Esterases

Many next-generation linkers utilize a self-immolative spacer (e.g., p-aminobenzyl alcohol, PABC) connected to a PEG chain. Endogenous esterases (like Carboxylesterase 1C) can prematurely cleave ester bonds within this complex.

-

The (S)-Scenario: The enzyme’s active site accommodates the natural steric profile, leading to rapid hydrolysis and premature payload loss.

-

The (R)-Advantage: Introducing an (R)-methyl group adjacent to the ester or carbamate bond creates a "Steric Shield." The non-natural orientation of the methyl group clashes with the enzyme's catalytic triad (Ser-His-Asp), effectively rendering the bond "invisible" to the esterase while maintaining chemical susceptibility to the target intracellular trigger (e.g., high lysosomal pH or specific tumor proteases).

Mechanism B: Preventing Retro-Michael Deconjugation

In maleimide-PEG linkers, the thiosuccinimide ring formed upon conjugation is susceptible to a Retro-Michael reaction , leading to the loss of the drug-linker complex to albumin (cysteine-34).

-

Hydrolytic Locking: The stability of the thiosuccinimide ring is heavily influenced by the stereochemistry of the ring-opening hydrolysis.

-

The (R)-Effect: Specific (R)-substituents on the maleimide ring or the adjacent PEG spacer can accelerate the hydrolysis of the succinimide ring into its stable, open succinamic acid form. Once opened, the Retro-Michael pathway is chemically impossible, locking the payload to the antibody.

Visualization: The Steric Shielding Pathway

The following diagram illustrates the kinetic difference between (S)- and (R)-configured linkers when exposed to plasma esterases.

Caption: Comparative mechanism of esterase interaction. The (R)-enantiomer induces a steric clash, preventing the formation of the enzyme-substrate complex and ensuring plasma stability.

Experimental Protocol: Validating Stereochemical Stability

To confirm the stability conferred by the (R)-enantiomer, a comparative plasma stability assay is required. This protocol uses a self-validating internal standard method.

Materials

-

Test Compounds: (R)-Linker-ADC and (S)-Linker-ADC (stereochemically pure).

-

Matrix: Pooled Human Plasma (lithium heparin), Mouse Plasma (for inter-species correlation).

-

Internal Standard (IS): Stable isotope-labeled analog (e.g., d8-Payload).

-

Quenching Agent: Acetonitrile with 1% Formic Acid.

Step-by-Step Methodology

-

Preparation:

-

Spike ADCs into plasma at a therapeutically relevant concentration (e.g., 10 µg/mL).

-

Prepare a control set in PBS (to distinguish chemical vs. enzymatic degradation).

-

-

Incubation:

-

Incubate samples at 37°C in a shaking water bath.

-

Timepoints: 0, 1, 4, 24, 48, 96, and 168 hours.

-

-

Sampling & Quenching:

-

At each timepoint, transfer 50 µL of plasma to a plate containing 200 µL of Quenching Agent (with IS).

-

Vortex vigorously (1 min) to precipitate plasma proteins.

-

Centrifuge at 4,000 x g for 15 minutes at 4°C.

-

-

Analysis (LC-MS/MS):

-

Inject supernatant onto a C18 column.

-

Detection: Monitor the transition for the free payload (released drug).

-

Note: A stable linker will show minimal free payload accumulation over time.[2]

-

Data Analysis & Interpretation

Calculate the percentage of payload released relative to the total initial dose.

| Parameter | (S)-Enantiomer (Reference) | (R)-Enantiomer (Test) | Interpretation |

| T_1/2 (Plasma) | ~24 - 48 Hours | > 120 Hours | (R)-isomer resists enzymatic attack. |

| Free Payload (96h) | High (>10%) | Low (<2%) | Reduced off-target toxicity risk. |

| Species Difference | High (Mouse >> Human) | Low (Consistent) | (R)-isomer minimizes species-specific esterase variability. |

Synthesis Strategy: Accessing the (R)-Linker

Achieving high enantiomeric excess (ee > 99%) is vital. A trace amount of the (S)-isomer can compromise the stability data.

Recommended Workflow:

-

Chiral Starting Materials: Begin with optically pure (R)-amino acids or (R)-lactic acid derivatives for the spacer.

-

Asymmetric Hydrogenation: If generating the chiral center de novo, utilize Noyori asymmetric hydrogenation catalysts to set the (R)-stereocenter on the linker backbone.

-

Chiral HPLC Purification: Post-synthesis, purify the linker-payload intermediate using a Chiralpak AD-H or OD-H column to ensure removal of any (S)-contaminants before conjugation to the antibody.

References

-

Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates . RSC Medicinal Chemistry. [Link][4]

-

Effect of Linker Stereochemistry on the Activity of Indolinobenzodiazepine Containing Antibody–Drug Conjugates . Molecular Pharmaceutics. [Link]

-

Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers . Bioconjugate Chemistry. [Link][5]

-

Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting . Chemistry – A European Journal. [Link]

-

Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry . The AAPS Journal. [Link]

Sources

- 1. purepeg.com [purepeg.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

Precision Engineering in Conjugation: The Strategic Utility of m-PEG4 Side Chains

Topic: Benefits of m-PEG4 side chains in small molecule conjugation Content Type: Technical Whitepaper Audience: Senior Researchers, Medicinal Chemists, Bioconjugation Specialists[1]

Executive Summary

In the precise architecture of drug discovery, the linker is no longer a passive bystander but a critical determinant of therapeutic index. While polyethylene glycol (PEG) has long been the industry standard for solubility enhancement, the shift from polydisperse mixtures to discrete, single-molecular-weight PEGs (dPEGs) marks a paradigm shift.[2] Among these, m-PEG4 (tetraethylene glycol) has emerged as a "Goldilocks" scaffold—providing sufficient hydrophilicity to mask hydrophobic payloads while remaining compact enough to maintain cell permeability and minimize steric hindrance. This guide analyzes the mechanistic advantages of m-PEG4 in small molecule conjugation, specifically within PROTACs and Antibody-Drug Conjugates (ADCs).

The Hydrophobicity Challenge in Small Molecule Design

Modern drug payloads (e.g., maytansinoids, PBD dimers, proteolysis-targeting chimeras) are increasingly hydrophobic. This lipophilicity drives potency but creates three critical failure modes:

-

Aggregation: Hydrophobic payloads cause antibody-drug conjugates (ADCs) to aggregate, leading to rapid hepatic clearance and immunogenicity.

-

Poor Bioavailability: In small molecule tracers and PROTACs, extreme hydrophobicity limits solubility in biological media.

-

Non-Specific Binding: "Sticky" molecules bind indiscriminately to plasma proteins, reducing the effective concentration at the target site.

The Discrete PEG (dPEG) Advantage

Traditional polydisperse PEGs contain a Gaussian distribution of chain lengths (e.g., PEG 2000 ± 10%). This heterogeneity creates batch-to-batch variability in pharmacokinetics (PK). m-PEG4 , being a discrete chemical entity (

Mechanistic Impact of m-PEG4[3][4]

A. The Solubility-Permeability Trade-off

For intracellular targets (e.g., PROTACs), the linker must enhance solubility without preventing the molecule from crossing the cell membrane.[3]

-

Long PEGs (n > 12): Excellent solubility but high entropic penalty for cell entry; often restricted to extracellular targets.

-

Alkyl Chains: Good permeability but poor solubility; leads to aggregation.

-

m-PEG4: The optimal compromise. It lowers the logP (partition coefficient) sufficiently to prevent aggregation in assay media while maintaining a low enough molecular weight (< 500 Da contribution) to permit passive diffusion or carrier-mediated transport.

B. PROTAC Linkerology: The Ternary Complex

In PROTAC design, the linker connects an E3 ligase ligand (e.g., Thalidomide) and a Protein of Interest (POI) ligand.[4] The distance is critical.

-

Mechanistic Role: m-PEG4 provides a flexible tether of approximately 15-18 Å . This length is frequently sufficient to span the gap between the E3 ligase and the POI without inducing steric clashes that would destabilize the ternary complex.

-

Cooperativity: The flexibility of the ether oxygen bonds allows the two proteins to find an energetically favorable orientation, enhancing the cooperativity factor (

) of ternary complex formation.

C. ADC Hydrophobicity Masking

In Antibody-Drug Conjugates, m-PEG4 is often used as a spacer between the cleavable trigger (e.g., Val-Cit) and the cytotoxic payload.

-

Shielding: The hydration shell formed by the ethylene glycol units "masks" the hydrophobic payload from the solvent.

-

Result: This allows for higher Drug-to-Antibody Ratios (DAR 4-8) without causing the antibody to aggregate or be cleared rapidly by the liver.

Comparative Data: m-PEG4 vs. Alternatives

The following table summarizes the physicochemical impact of different linker types on a standard hydrophobic small molecule payload (e.g., a fluorophore or drug analog).

| Feature | Alkyl Chain (C6) | m-PEG4 (Discrete) | Poly-PEG (Avg ~2000 Da) |

| Molecular Weight | ~84 Da | ~194 Da (core) | ~2000 Da (dispersed) |

| PDI (Heterogeneity) | 1.0 (Single Species) | 1.0 (Single Species) | 1.05 - 1.20 (Mixture) |

| Water Solubility | Low (Hydrophobic) | High (Amphiphilic) | Very High |

| Cell Permeability | High | Moderate/High | Low (Size exclusion) |

| Steric Hindrance | Low | Low | High |

| Use Case | Rigid spacing | PROTACs, Small Molecule Tracers | Liposomes, Protein shielding |

Experimental Protocol: Self-Validating Conjugation

Application: Conjugation of a hydrophobic amine-containing small molecule (Drug-NH2) to an m-PEG4 linker for subsequent "Click" chemistry.

Reagents:

-

Linker: m-PEG4-NHS-Azide (Heterobifunctional: NHS ester for amine labeling, Azide for Click chemistry).

-

Solvent: Anhydrous DMSO or DMF.

-

Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

Step-by-Step Methodology

-

Stoichiometry Calculation:

-

Calculate

to -

Why: A slight excess ensures complete conversion of the valuable drug payload.

-

-

Reaction Setup (Anhydrous Conditions):

-

Dissolve Drug-NH2 in anhydrous DMSO to a concentration of 10–50 mM.

-

Add 2.0 equivalents of DIPEA (to deprotonate the amine, ensuring nucleophilicity).

-

Add the calculated m-PEG4-NHS-Azide solution dropwise.

-

Self-Validation Check: Monitor pH with a micro-spot on wet pH paper; it must remain basic (pH 8-9) for the NHS reaction to proceed.

-

-

Incubation:

-

Incubate at Room Temperature (RT) for 2–4 hours in the dark.

-

Why: NHS esters hydrolyze over time; prolonged incubation beyond 4 hours yields diminishing returns and increases hydrolysis byproducts.

-

-

Quenching:

-

Add 5 equivalents of Tris-buffer (pH 8.0) or Ethanolamine.

-

Why: Scavenges remaining NHS ester to prevent non-specific binding during purification.

-

-

Purification & Validation (The Critical Step):

-

Method: Reverse-Phase HPLC (C18 column).

-

Gradient: 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).

-

Validation: Analyze fractions via LC-MS.

-

Success Criteria:

-

Observation of exact mass:

. -

Single peak integration >95% purity (confirms discrete nature of m-PEG4).

-

-

Conclusion

The utilization of m-PEG4 side chains represents a strategic optimization in small molecule conjugation.[5] By replacing heterogeneous polymer mixtures with discrete, chemically defined spacers, researchers can precisely tune the solubility profile of hydrophobic payloads without compromising cell permeability or introducing steric bulk. Whether in the design of high-efficiency PROTACs or the stabilization of next-generation ADCs, m-PEG4 provides the structural certainty required for rigorous drug development.

References

-

Tedeschini, T., et al. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Journal of Controlled Release. Retrieved from [Link]

-

Chen, X., et al. (2020). Drug Development through Modification of Small Molecular Drugs with Monodispersed Poly(ethylene glycol)s. Organic Process Research & Development. Retrieved from [Link][6]

Sources

Methodological & Application

Advanced Amide Coupling Protocols for Sterically Hindered PEG Acids

[1]

Abstract

Conjugating sterically hindered Polyethylene Glycol (PEG) carboxylic acids to amines presents a unique set of synthetic challenges. The convergence of high polymer entropy, steric bulk at the reaction center, and specific solubility requirements often renders standard carbodiimide (EDC/NHS) chemistries inefficient. This Application Note details optimized protocols using third-generation uronium (HATU, COMU) and phosphonic anhydride (T3P) coupling agents.[1] We provide a mechanistic rationale for reagent selection, a step-by-step optimization workflow, and purification strategies tailored to the amphiphilic nature of PEGylated products.

Part 1: Mechanistic Insight & Reagent Selection[1][2]

The Challenge of Steric Hindrance in PEGylation

Steric hindrance in PEG acids typically arises from branching at the

The "Gold Standard": HATU/HOAt

For years, HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) has been the benchmark for difficult couplings.

-

Mechanism: HATU generates an OAt-active ester.[1][2] The pyridine nitrogen in the 7-position of the leaving group (HOAt) provides anchimeric assistance (neighboring group participation), forming a hydrogen bond with the incoming amine. This positions the amine perfectly for nucleophilic attack on the carbonyl, accelerating the reaction rate by orders of magnitude compared to HOBt esters.

The Modern Contender: COMU/Oxyma

COMU is a third-generation uronium salt based on Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate).[1]

-

Advantage: It offers reactivity comparable to or exceeding HATU but with a safer profile (non-explosive) and higher solubility in DMF/DCM. The morpholino group in COMU acts as an internal base, and the Oxyma leaving group is highly reactive yet suppresses racemization (critical if the amine partner is chiral).

The Solution-Phase Specialist: T3P

T3P (Propanephosphonic acid anhydride) is a cyclic anhydride.[1][3]

-

Advantage: It drives coupling with very low epimerization and high yields for sterically congested systems.[4] Uniquely, its byproducts are water-soluble, simplifying workup—a massive benefit when handling amphiphilic PEGs that often form emulsions during aqueous extraction.[1]

Comparison of Coupling Reagents

| Feature | HATU / HOAt | COMU | T3P |

| Reactivity (Hindered) | Very High (Gold Standard) | Very High (Superior for Aib-like sterics) | High (Slow but clean) |

| Solubility | Good in DMF | Excellent in DMF, DCM, NMP | 50% soln in EtOAc or DMF |

| Byproduct Removal | Chromatographic/Dialysis required | Water-soluble byproducts | Excellent (Water wash only) |

| Racemization Risk | Low (with HOAt) | Very Low | Lowest |

| Safety | Potential explosive hazard (HOAt) | Stable (Non-explosive) | Non-toxic, Non-explosive |

Part 2: Experimental Protocols

Protocol A: Optimization Screen (Micro-Scale)

Objective: Determine the optimal coupling agent for your specific hindered PEG-Amine pair.[1]

Reagents:

Procedure:

-

Prepare a 0.1 M stock solution of PEG-COOH in anhydrous DMF.

-

Set up three reaction vials:

-

Vial 1 (HATU): 1.0 eq PEG-COOH + 1.2 eq HATU + 1.2 eq HOAt + 2.5 eq DIPEA.

-

Vial 2 (COMU): 1.0 eq PEG-COOH + 1.1 eq COMU + 2.0 eq DIPEA.

-

Vial 3 (T3P): 1.0 eq PEG-COOH + 2.0 eq T3P (50% in DMF) + 4.0 eq DIPEA.

-

-

Stir for 2 minutes before adding the amine (Pre-activation).

-

Add 1.1 eq of Amine to each vial.

-

Stir at Room Temperature (RT) for 2 hours.

-

Analysis: Take a 10 µL aliquot, dilute in MeOH, and analyze by HPLC-MS or MALDI-TOF. Look for the conversion of PEG-COOH (M) to PEG-Amide (M+Amine-H2O).[1]

Protocol B: High-Efficiency Synthesis (Production Scale)

Recommended for maximum yield with difficult substrates.[1]

1. Reaction Setup

Stoichiometry:

-

PEG-Acid (Hindered): 1.0 equiv[1]

-

Amine: 1.2 – 1.5 equiv (Use excess of the cheaper component)

-

Coupling Agent (COMU): 1.2 equiv

-

Additive (Oxyma Pure): 1.2 equiv (Optional, enhances rate)[1]

-

Base (DIPEA): 3.0 equiv[1]

-

Solvent: Anhydrous DMF or NMP (Concentration: 0.1 – 0.2 M relative to PEG)[1]

Step-by-Step:

-

Dissolution: Dissolve the PEG-Acid and Oxyma Pure in anhydrous DMF under Nitrogen/Argon.

-

Cooling: Cool the solution to 0°C (ice bath). Note: Lower temperature during activation suppresses potential side reactions like guanidinylation of the amine.

-

Activation: Add DIPEA, followed immediately by COMU. Stir at 0°C for 5–10 minutes. You may observe a color change (often yellow to orange/red), indicating active ester formation.

-

Coupling: Add the Amine (dissolved in minimal DMF).

-

Reaction: Remove the ice bath and allow to warm to RT. Stir for 4–16 hours.

-

Tip: For extremely hindered systems (e.g., quaternary carbons), heat to 40°C after the first hour.

-

-

Monitoring: Monitor by HPLC (ELSD or CAD detector recommended for PEG).

2. Workup & Purification (The "PEG Problem")

Standard aqueous extraction often fails with PEG due to emulsion formation.

Method 1: Precipitation (Best for >2 kDa PEG) [1]

-

Concentrate the reaction mixture to ~20% of original volume via rotary evaporation (do not dry completely).

-

Dropwise add the concentrate into a vigorously stirring beaker of cold Diethyl Ether or MTBE (10x volume excess).

-

The PEGylated product will precipitate as a white solid/gum.

-

Filter or centrifuge. Wash the pellet 3x with cold ether to remove organic impurities (DIPEA, unreacted small molecule amine, residual DMF).

Method 2: Dialysis (Best for Protein/Large conjugates) [1]

-

Dilute reaction with water/buffer.

-

Dialyze against water (MWCO depends on PEG size) to remove small molecule coupling reagents and byproducts.

Method 3: Ion Exchange (Polishing) [1]

Part 3: Visualization

Reaction Mechanism: COMU-Mediated Coupling

The following diagram illustrates the activation of the hindered PEG acid by COMU/Oxyma and the subsequent amine attack.

Caption: Mechanism of COMU activation. The Oxyma active ester minimizes steric bulk compared to OBt esters, facilitating attack by the amine.

Workflow: Production Scale Protocol

This flow chart outlines the critical decision points and process steps for the protocol described above.

Caption: Decision tree for the synthesis and purification of sterically hindered PEG amides.

References

-

El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link[1]

-

Dunetz, J. R., et al. (2011).[8] T3P (Propanephosphonic Acid Anhydride) for the Synthesis of Amides and Peptides.[3][11][12] Organic Letters, 13(19), 5048–5051. Link[1]

-

Twibanire, J. D. K., & Grindley, T. B. (2011). Efficient and Safe Coupling of Sterically Hindered Amino Acids and Peptides.[9] Organic Letters, 13(12), 2988–2991. Link[1]

-

Bailon, P., et al. (2001).[13] Rational Design of a Potent, Long-Lasting Form of Interferon: A 40 kDa Branched Polyethylene Glycol-Conjugated Interferon Alpha-2a.[1][13] Bioconjugate Chemistry, 12(2), 195–202. Link[1]

-

Herman, R., et al. (2019). Current Approaches to the Synthesis of Amides. Organic & Biomolecular Chemistry, 17, 4625-4632.[1] Link

Sources

- 1. bachem.com [bachem.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. file.globalso.com [file.globalso.com]

- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Amide synthesis by acylation [organic-chemistry.org]

- 9. luxembourg-bio.com [luxembourg-bio.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. m.youtube.com [m.youtube.com]

- 13. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]

Application Note: Improving PROTAC Water Solubility with Branched PEG Tags

Abstract

Proteolysis Targeting Chimeras (PROTACs) frequently defy Lipinski’s Rule of 5, resulting in poor aqueous solubility that hampers biological assays and in vivo bioavailability.[1] While linear Polyethylene Glycol (PEG) linkers are the industry standard for improving hydrophilicity, they often require excessive lengths to achieve solubility, which can compromise cell permeability and degradation efficiency. This guide details the application of Branched PEG Tags —specifically "Y-shaped" or pendant PEG architectures—to decouple solubility improvement from linker length. We present a rational design framework, a convergent synthesis protocol, and a validation cascade to integrate branched solubilizing tethers without disrupting ternary complex formation.

Introduction: The Solubility-Permeability Paradox

The "chameleon" nature of PROTACs requires them to be lipophilic enough to cross cell membranes but hydrophilic enough to remain soluble in plasma and assay media. Traditional linear PEG linkers (

-

Entropic Penalty: Long linear chains increase the entropic cost of ternary complex formation.

-

Permeability Drop: Excessive polar surface area (PSA) from long PEGs hinders passive diffusion.

The Branched Advantage:

Branched PEG tags (e.g., attaching a PEG chain to a central lysine or glutamate connector) create a "Solvation Shield." This architecture concentrates hydrophilic ethylene glycol units around the linker core, increasing the local hydration shell without extending the distance between the Warhead and the E3 Ligase binder. This allows researchers to maintain the optimal "effective concentration" (

Figure 1: Mechanistic Comparison of Linker Architectures

Caption: Comparison of linear vs. branched architectures. The branched design (bottom) appends a solubilizing PEG tag orthogonal to the binding axis, preserving the optimal distance between ligands.

Design Principles & Selection Guide

When selecting a branched linker strategy, prioritizing the Branch Point is critical. The branch point serves as the "hub" connecting the two active ligands and the solubilizing PEG tag.

The "Y-Shape" Architecture

The most effective strategy for solubility is the Side-Chain Solubilization approach.

-

Backbone: A short alkyl or PEG chain defines the distance.

-

Branch Point: An amino acid derivative (Lysine, Glutamic Acid, or specialized tri-functional synthons like 3,5-diaminobenzoic acid).

-

Solubilizing Tag: A methoxy-PEG (mPEG) chain that does not participate in binding but recruits water molecules.

| Parameter | Linear PEG Strategy | Branched PEG Strategy |

| Solubility (LogS) | Increases with length | High (independent of linker length) |

| Permeability | Decreases significantly with length | Moderate (compact hydrodynamic radius) |

| Ternary Complex | Sensitive to linker length changes | Preserved (structural rigidity options) |

| Synthetic Complexity | Low | Moderate (requires orthogonal protection) |

Protocol: Synthesis of Branched PEG PROTACs

Objective: Synthesize a VHL-recruiting PROTAC with a Lysine-based branched PEG tag. Core Chemistry: Convergent assembly using orthogonal protecting groups (Boc/Fmoc).

Materials

-

Branching Unit: Fmoc-Lys(Mtt)-OH (allows selective side-chain functionalization).

-

Solubilizing Tag: mPEG12-NHS ester.

-

Ligands: VHL Ligand (VH032-amine) and POI Ligand (Acid functionalized).

-

Reagents: HATU, DIPEA, DMF, TFA, Piperidine.

Workflow Diagram

Caption: Convergent synthesis workflow utilizing orthogonal deprotection (Mtt/Fmoc) to install the solubilizing PEG tag on the lysine side chain before final E3 ligand attachment.

Detailed Steps

Step 1: Scaffold Assembly (The "Hub")

-

Dissolve Fmoc-Lys(Mtt)-OH (1.0 eq) and the POI-Ligand-COOH (1.0 eq) in DMF.

-

Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir at RT for 2 hours.

-

Result: Fmoc-Lys(Mtt)-[POI Ligand]. The N-terminus is Fmoc protected; the side chain is Mtt protected.

Step 2: Installing the Solubilizing Tag

-

Mtt Removal: Treat the intermediate with 1% TFA in DCM (mild acid) for 30 mins. This removes the Mtt group from the Lysine side chain without affecting the Fmoc group or the linker-ligand bond.

-

Neutralize with DIPEA.

-

PEGylation: Add mPEG12-NHS ester (1.2 eq) to the reaction mixture. Stir for 4 hours.

-

Purification: Flash chromatography (DCM/MeOH).

-

Result: Fmoc-Lys(PEG12)-[POI Ligand]. You now have a "solubilized warhead."

Step 3: Final Conjugation

-

Fmoc Removal: Treat with 20% Piperidine in DMF for 20 mins to expose the alpha-amine.

-

E3 Ligation: React the deprotected amine with VHL-Ligand-COOH (activated with HATU/DIPEA).

-

Final Deprotection: If ligands have global protecting groups (e.g., t-Butyl), remove with 95% TFA/TIPS/H2O.

-

HPLC Purification: Isolate the branched PROTAC.

Solubility Assessment Protocol

Do not rely solely on calculated LogP (cLogP). Branched structures behave differently in solution due to the "shielding" effect.

Kinetic Solubility Assay (High Throughput)

Use this for rapid screening of linker analogs.

-

Prepare 10 mM DMSO stocks of the PROTAC.

-

Pipette 2 µL of stock into 198 µL of PBS (pH 7.4) in a 96-well plate (Final conc: 100 µM, 1% DMSO).

-

Incubate at RT for 2 hours with shaking.

-

Measure Absorbance at 620 nm (turbidity).

-

Pass Criteria: Abs < 0.005 (clear solution). If turbid, perform serial dilutions to determine the precipitation limit.

Thermodynamic Solubility (Gold Standard)

Use this for lead candidates.

-

Add solid PROTAC in excess to PBS buffer (pH 7.4).

-

Shake for 24 hours at 25°C.

-

Filter through a 0.45 µm PVDF filter.

-

Analyze filtrate concentration via HPLC-UV or LC-MS/MS against a standard curve.

Data Analysis Example:

| Compound | Linker Type | cLogP | Kinetic Solubility (PBS) |

|---|---|---|---|

| PROTAC-A | Linear PEG8 | 5.2 | < 5 µM (Precipitates) |

| PROTAC-B | Branched (Lys-PEG12) | 5.4 | > 100 µM (Soluble) |

Note: Even if cLogP is similar, the branched PEG12 creates a hydration shell that prevents aggregation, drastically improving kinetic solubility.

Biological Validation & Troubleshooting

The "Hook Effect" Check

Branched linkers add bulk. You must verify that the PEG tag does not sterically hinder the formation of the Ternary Complex.

-

Experiment: Competitive Binary Binding Assay (TR-FRET).

-

Method: Measure the IC50 of the Branched PROTAC binding to the E3 ligase and the POI individually.

-

Success Metric: The IC50 should be within 3-5x of the parent ligands. If binding is lost (>10x shift), the branch point is likely causing steric clash. Solution: Increase the spacer length between the connector and the ligand (see Figure 1, "B_Spacer").

Cellular Permeability (PAMPA)

While branched PEGs improve solubility, they increase Molecular Weight (MW).

-

Guideline: Keep the solubilizing PEG tag under 1kDa (approx PEG24) if possible.

-

Observation: Branched PEGs often show better permeability than linear PEGs of the same MW because they adopt a globular, compact conformation rather than a long, extended chain.

References

-

Troup, R. I., et al. (2020).[2] "Current strategies for the design of PROTAC linkers: a critical review." Exploratory Targeted Anti-tumor Therapy. Link

- Klein, V. G., et al. (2020). "Understanding and Improving the Solubility of PROTAC Degraders." Journal of Medicinal Chemistry. (Cited for general solubility principles in degraders).

-

Bembenek, S. D., et al. (2021). "The Influence of Linker Architecture on PROTAC Ternary Complex Stability." Benchchem Technical Reports. Link

-

Wurz, R. P., et al. (2018). "A 'Click Chemistry Platform' for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation." Journal of Medicinal Chemistry. Link

- Li, F., & Neri, D. (2021). "Linker technologies for antibody–drug conjugates and PROTACs." Nature Reviews Drug Discovery. (Provides foundational knowledge on branched linker synthesis).

Sources

Application Note & Protocols: Solid-Phase Synthesis of Peptides with PEGylated Amino Acids for Enhanced Therapeutic Potential

Abstract

The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a premier strategy for enhancing the therapeutic properties of peptide-based drugs. It improves pharmacological profiles by increasing hydrodynamic size, which prolongs circulatory half-life, enhances stability, and reduces immunogenicity.[1][2][3] Incorporating PEG moieties during Solid-Phase Peptide Synthesis (SPPS) using pre-functionalized PEGylated amino acids offers precise, site-specific modification, overcoming the challenges of product heterogeneity often associated with post-synthetic conjugation. This guide provides a comprehensive overview of the principles, detailed step-by-step protocols, and expert insights for the successful Fmoc/tBu-based SPPS of PEGylated peptides, tailored for researchers, scientists, and drug development professionals.

Introduction: The Rationale for On-Resin PEGylation

Peptide therapeutics offer high specificity and potency but are often limited by rapid in vivo clearance, enzymatic degradation, and potential immunogenicity.[4][5] PEGylation effectively mitigates these issues by creating a hydrophilic shield around the peptide.[6][7] This "stealth" effect reduces renal filtration and shields antigenic epitopes from the immune system, dramatically extending the peptide's bioavailability.[1][4][6]

While PEGylation can be performed on a fully synthesized peptide in solution, incorporating PEGylated amino acids directly during SPPS provides superior control over the final product.[8][9] This on-resin approach ensures site-specificity, leading to a homogeneous product with a defined location and number of PEG chains, which is critical for consistent efficacy and regulatory approval. Furthermore, N-terminal PEGylation during SPPS has been shown to improve the synthesis, purification, and solubility of otherwise difficult, hydrophobic peptide sequences.[10]

This document outlines the core principles and provides validated protocols for integrating PEGylated amino acids into a standard Fmoc-SPPS workflow.

Foundational Principles

Core Concepts of Fmoc SPPS

Solid-Phase Peptide Synthesis, pioneered by Bruce Merrifield, involves the stepwise addition of amino acids to a growing chain anchored to an insoluble resin support.[11] The most common strategy, Fmoc/tBu chemistry, relies on two key principles:

-

Nα-Amine Protection: The base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group temporarily protects the N-terminal amine of the incoming amino acid.[12][13]

-

Side-Chain Protection: Acid-labile groups, such as tert-butyl (tBu), protect reactive amino acid side chains throughout the synthesis.[11][13]

The synthesis proceeds in a cycle of deprotection, activation, coupling, and washing, as illustrated below.

Properties of PEG and PEGylated Amino Acids

Polyethylene glycol is a non-toxic, non-immunogenic, and highly water-soluble polymer.[5][14] When attached to a peptide, it confers several advantageous properties:

-

Increased Hydrodynamic Volume: The large size of the PEG-peptide conjugate reduces the rate of renal clearance.[1][7]

-

Enzymatic Shielding: The flexible PEG chain sterically hinders the approach of proteolytic enzymes.[14]

-

Reduced Immunogenicity: PEG can mask antigenic sites on the peptide surface.[1][7]

-

Enhanced Solubility: The hydrophilic nature of PEG can improve the solubility of hydrophobic peptides, which is beneficial for both synthesis and formulation.[10][14]